
3-(1-(2-苯氧丙酰)哌啶-4-基)噁唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It can also include the compound’s reactivity with common reagents .科学研究应用
电氧化环化合成
电氧化环化方法已被用于合成新型恶唑烷衍生物,展示了这种方法在创建复杂分子结构方面的多功能性。例如,从 N-苄基-2-哌啶乙醇合成 2-芳基-1,3-恶嗪烷和 2-芳基-1,3-恶唑烷衍生物突出了电氧化环化的效率。该方法显著受益于使用催化量的碘离子,提高了环化化合物的产率 (Okimoto 等,2012)。
合成和生物活性
已经研究了从 β-羟基或 β-巯基-α-氨基酸酯合成恶唑烷衍生物,产生了具有潜在生物活性的化合物。此类合成途径展示了恶唑烷衍生物的功能多样性及其作为生物活性分子的潜力 (Badr 等,1981)。
杀菌剂应用
恶唑烷酮衍生物,如 famoxadone,代表一类新型的农业杀菌剂,对各种植物病原体具有出色的控制作用。famoxadone 的开发展示了恶唑烷化合物在创造作物保护有效解决方案中的应用,展示了类似化合物在农业科学中的潜力 (Sternberg 等,2001)。
新型合成路线
通过使用大气中的二氧化碳进行串联磷介导的羧化缩合-环化反应合成恶唑烷-2,4-二酮的研究提出了一种获得这些化合物的新颖且环保的方法。该方法强调了合成化学中旨在开发更可持续实践的持续创新 (Zhang 等,2015)。
作用机制
Target of Action
The primary target of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione is cereblon , a protein that plays a crucial role in the ubiquitin-proteasome system . This compound acts as a functionalized cereblon ligand .
Mode of Action
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione interacts with its target, cereblon, by forming a complex. This interaction leads to the degradation of specific proteins . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . By interacting with cereblon, the compound can influence the degradation of specific proteins, altering the normal functioning of this pathway .
Pharmacokinetics
The compound’s structure suggests that it may have certain physicochemical properties that could influence its adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins. This can lead to changes at the molecular and cellular levels, depending on the proteins that are degraded .
Action Environment
The action of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .
安全和危害
未来方向
生化分析
Biochemical Properties
Piperidine derivatives, a key component of this compound, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with .
Cellular Effects
Piperidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
属性
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-12(24-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-23-17(19)22/h2-6,12-13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLXNFWJDZGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)COC2=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

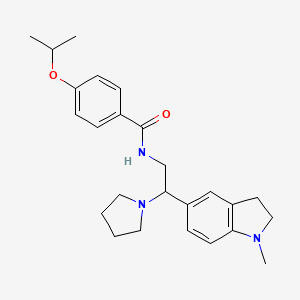
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)
![5-((2,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973405.png)
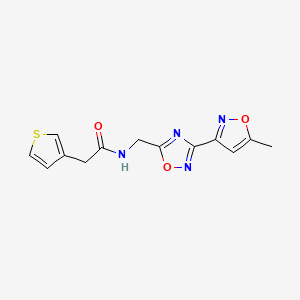
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)
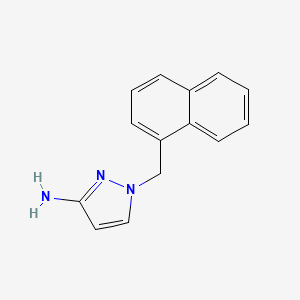
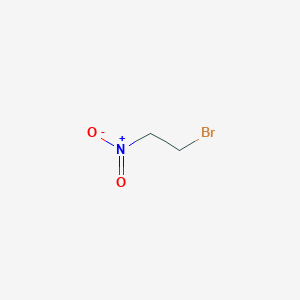
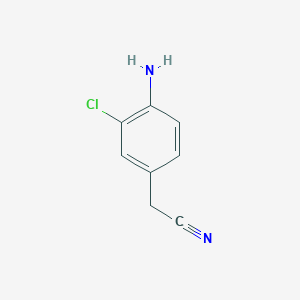
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2973419.png)
![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)

